4-butyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid
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Overview
Description
4-butyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid is a compound belonging to the quinazoline class of heterocycles. This compound combines unique structural features, including a pyrrolo ring fused with a quinazoline scaffold, contributing to its broad range of potential chemical reactions and biological activities. The carboxylic acid and butyl substituents further augment its versatility, making it a subject of interest in various fields of scientific research.
Scientific Research Applications
4-butyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid has broad applications in scientific research:
Chemistry
: In organic synthesis, it serves as an intermediate for more complex heterocycles and pharmaceuticals.
Biology
: Studies have explored its role in modulating biological pathways and potential as a lead compound in drug discovery.
Medicine
: The compound's biological activity makes it a candidate for developing new therapeutic agents, particularly in oncology and neurology.
Industry
: Its chemical properties have applications in materials science and catalysis.
Safety and Hazards
The safety and hazards associated with a compound also depend on its specific structure. Some similar compounds, like tert-Butyl 3,3-dimethyl-1,5-dioxo-2,4-dioxa-10-azadispiro[5.0.5.1]tridecane-10-carboxylate, have been classified as Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Skin Irrit. 2, and Skin Sens. 1 .
Future Directions
Mechanism of Action
Target of Action
This compound is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Pyrrolopyrazine derivatives have exhibited various biological activities, suggesting they interact with multiple targets .
Mode of Action
Pyrrolopyrazine derivatives have been known to exhibit antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it is likely that multiple pathways are affected .
Result of Action
Given the biological activities of pyrrolopyrazine derivatives, the compound may have effects at both the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound . These factors can include pH, temperature, and the presence of other substances.
Preparation Methods
The synthesis of 4-butyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid involves multi-step organic synthesis routes. Key synthetic steps often include:
Starting Materials
: The synthesis begins with readily available materials like quinazoline derivatives and butyl-substituted reagents.
Cyclization Reactions
: The core pyrrolo[1,2-a]quinazoline structure is formed through cyclization reactions, often facilitated by acidic or basic catalysts.
Oxidation and Substitution
: Functionalization steps introduce the dioxo, carboxylic acid, and butyl groups via controlled oxidation and substitution reactions.
Industrial Production
: Industrial-scale synthesis may involve variations of batch and continuous flow methods, optimizing yield and purity through carefully controlled reaction parameters.
Chemical Reactions Analysis
4-butyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid undergoes a variety of chemical reactions:
Oxidation
: The compound can be further oxidized to introduce additional functional groups or modify its oxidation state, typically using reagents like potassium permanganate.
Reduction
: Reduction reactions, such as hydrogenation using palladium catalysts, can selectively reduce specific moieties within the compound.
Substitution
: Nucleophilic and electrophilic substitution reactions can replace hydrogen atoms on the aromatic ring or substituents, using reagents like halides or alkylating agents.
Comparison with Similar Compounds
Comparison with other similar compounds highlights its uniqueness:
Quinazoline Derivatives
: Compared to other quinazoline derivatives, it exhibits unique structural features that enhance its chemical reactivity and biological activity.
Similar Compounds
: Similar compounds include 4-butyl-1,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-c]quinazoline-6-carboxylic acid and 4-butyl-3,5-dioxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid, which share the core quinazoline structure but differ in functionalization and biological activity.
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Properties
IUPAC Name |
4-butyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-2-3-10-17-14(20)11-6-4-5-7-12(11)18-13(19)8-9-16(17,18)15(21)22/h4-7H,2-3,8-10H2,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFOCLWWAFICIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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